![molecular formula C18H13F2N3O3S B2508828 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide CAS No. 921796-25-0](/img/structure/B2508828.png)
2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly described in the provided papers, the related structures suggest that it may have similar properties and potential uses in various fields such as medicinal chemistry or agriculture.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide involves chlorination, aminolysis, and other steps as detailed in the crystal structure determination by X-ray single-crystal diffraction . Similarly, the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide is achieved through a five-step process including chlorination, aminolysis, reduction, and condensation, with an overall yield of 54.5% . These methods could potentially be adapted for the synthesis of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is characterized using techniques such as X-ray single-crystal diffraction. For example, the related compound 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has a monoclinic crystal structure with specific cell parameters . These structural details are crucial for understanding the molecular interactions and potential biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in these molecules, such as the sulfonyl and amide groups, play a significant role in their reactivity. The synthesis processes described in the papers involve reactions that are typical in the formation of amide bonds and the introduction of sulfonyl groups . These reactions are likely to be relevant for the synthesis and reactivity of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often inferred from their molecular structure and the nature of their constituent atoms and functional groups. The crystal structure and density of a related compound have been reported, providing insights into its solid-state properties . The synthesis paper also mentions practical aspects such as mild conditions and good yield, which are important for the scalability and application of the synthetic process . These properties are essential for understanding the behavior of the compounds in different environments and their suitability for various applications.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of PET Agents for Cancer Imaging : Wang, Gao, Miller, and Zheng (2013) synthesized a compound closely related to 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide for use as a potential PET (Positron Emission Tomography) agent in cancer imaging. This study highlights the compound's potential application in medical diagnostics (Wang, Gao, Miller, & Zheng, 2013).
Pharmacology and Drug Development
- Development of Cardiotonic Agents : In a study by Wang, Dong, Wang, Xiang, Chen, and Qu (2008), derivatives of pyridazinone, structurally similar to the compound , were investigated as cardiotonic agents, showing a clear effect in improving cardiac function (Wang, Dong, Wang, Xiang, Chen, & Qu, 2008).
Chemical Synthesis and Analysis
Innovative Chemical Synthesis : Research by Coppo and Fawzi (1998) on compounds structurally related to 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves innovative synthetic processes, which may have implications for the synthesis of this compound (Coppo & Fawzi, 1998).
Capillary Electrophoresis for Related Substances : The work of Ye, Huang, Li, Xiang, and Xu (2012) on the capillary electrophoresis of related compounds provides a methodological framework for the analysis of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide and its analogs (Ye, Huang, Li, Xiang, & Xu, 2012).
Synthesis of Benzamide Derivatives : Mohammed, Ahmed, and Abachi (2016) synthesized derivatives of pyrimidine, which might inform methods for creating and analyzing benzamide compounds like 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide (Mohammed, Ahmed, & Abachi, 2016).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, which this compound is a part of, have been associated with a broad spectrum of pharmacological activities .
Mode of Action
It’s worth noting that pyridazinone derivatives have been found to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility profile of similar compounds suggests that they may have good bioavailability .
Result of Action
Given the broad range of activities associated with pyridazinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBBDOOUYUQJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.